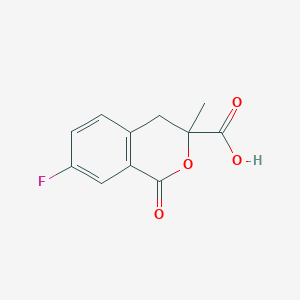

7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

7-fluoro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO4/c1-11(10(14)15)5-6-2-3-7(12)4-8(6)9(13)16-11/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULZBQUVVYJDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2)F)C(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.

Fluorination: Introduction of the fluorine atom at the desired position using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Cyclization: Formation of the isochroman ring through cyclization reactions, often involving acid or base catalysis.

Oxidation: Introduction of the oxo group through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

Reduction: Can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorine position, using reagents like sodium methoxide.

Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mecanismo De Acción

The mechanism of action of 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity to these targets, while the oxo and carboxylic acid groups facilitate interactions through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

7-Chloro-3-methyl-1-oxo-isochroman-3-carboxylic Acid

- Key Differences : Chlorine replaces fluorine at position 7.

- Molecular Formula : C11H9ClO4.

- Impact: The chlorine atom increases molecular weight (vs. Chlorine’s electron-withdrawing effect is weaker than fluorine, which could alter electronic interactions in target binding .

7-Methyl-1-oxo-isochroman-3-carboxylic Acid

- Key Differences : Lacks fluorine at position 7; methyl group at position 7 instead.

- Molecular Formula : C11H10O4 (Parchem Chemicals).

- Absence of fluorine diminishes electronegativity at position 7, possibly lowering reactivity in electrophilic substitution .

6-Fluoro-1-oxoisochroman-3-carboxylic Acid

- Key Differences : Fluorine at position 6 instead of 7.

- Molecular Formula : C10H7FO4 (InChIKey: ULGXENVTSRRYGN-UHFFFAOYSA-N).

- Impact :

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic Acid

7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic Acid

- Key Differences: Quinoline core with hydroxy and methoxy groups.

- Molecular Formula: C11H8FNO4.

Actividad Biológica

7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid is a synthetic compound notable for its potential biological applications, particularly in medicinal chemistry. With the molecular formula C₁₁H₉FO₄ and a molecular weight of 224.19 g/mol, this compound is characterized by the presence of a fluorine atom, an oxo group, and a carboxylic acid group, which contribute to its unique biological properties.

Synthesis

The synthesis of 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid typically involves several key steps:

- Fluorination : Introduction of the fluorine atom using reagents like Selectfluor.

- Cyclization : Formation of the isochroman ring through acid or base-catalyzed reactions.

- Oxidation : Introduction of the oxo group via oxidation reactions.

- Carboxylation : Addition of the carboxylic acid group using carbon dioxide under high pressure.

These steps can be optimized for high yield and purity in industrial applications.

The biological activity of 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity, while the oxo and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions. This interaction can modulate the activity of target proteins, potentially leading to various therapeutic effects .

Biological Activities

Research indicates that 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid exhibits several promising biological activities:

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.

Anticancer Activity

Preliminary investigations suggest that 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid may inhibit cancer cell proliferation. It has been observed to induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways, potentially through modulation of Bcl-2 family proteins .

Enzyme Inhibition

The compound has been studied for its ability to inhibit fatty acid synthase (FAS), an enzyme critical in lipid biosynthesis. Inhibition studies indicate that it may have a higher therapeutic index compared to established FAS inhibitors like C75, suggesting its potential as a lead compound in anti-obesity or anti-cancer drug development .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid | Contains a carboxylic acid group | Antimicrobial, anticancer |

| 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxamide | Amide instead of carboxylic acid | Potentially lower antimicrobial activity |

| 7-Fluoro-3-methyl-1-oxo-isochroman-3-methanol | Hydroxyl group instead | Altered solubility and reactivity |

This table illustrates how structural variations can significantly impact the biological properties of related compounds.

Case Studies

Recent studies have highlighted the efficacy of 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid in various experimental settings:

- Antimicrobial Efficacy Study : A study conducted on Staphylococcus aureus demonstrated that this compound inhibited bacterial growth at low concentrations, suggesting its potential as an antibiotic agent.

- Cancer Cell Line Study : In experiments with MCF7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step routes, such as:

- Step 1 : Fluorination of the isochroman precursor using fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature.

- Step 2 : Methylation at the 3-position via nucleophilic substitution or Friedel-Crafts alkylation.

- Step 3 : Carboxylic acid group introduction via oxidation of a methyl or alcohol moiety using KMnO₄ or CrO₃.

- Key Reagents : Anhydrous solvents (e.g., DMF, THF), catalysts (e.g., Pd/C for hydrogenation), and protecting groups (e.g., Boc for amine intermediates) .

Q. Which analytical techniques are critical for validating purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C7, methyl at C3) and ring conformation.

- HPLC/UPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm.

- Mass Spectrometry (LC-MS) : High-resolution MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 238.05).

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers exist .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screening often includes:

- Antimicrobial Assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or metalloproteinases due to structural similarity to known inhibitors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (THF vs. DMSO), and catalyst loading (e.g., 1–5 mol% Pd).

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield.

- In-line Analytics : Use FTIR or ReactIR to monitor intermediate formation in real time .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., chloro vs. fluoro substituents) to isolate electronic/steric effects.

- Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial tests) to calibrate experimental conditions.

- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational strategies predict target binding and pharmacokinetics?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against targets like COX-2 or β-lactamases.

- MD Simulations : Assess ligand-protein stability over 100 ns trajectories (e.g., GROMACS).

- ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions .

Q. How should stability studies be designed for long-term storage and formulation?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products (HPLC-MS).

- Lyophilization : Assess solubility in buffer (pH 4–9) and stability in lyophilized vs. solution states .

Q. What in vitro models are suitable for evaluating therapeutic potential?

- Methodological Answer :

- 3D Tumor Spheroids : Mimic in vivo tumor microenvironments for cytotoxicity testing.

- Primary Cell Co-Cultures : Evaluate selectivity (e.g., cancer vs. normal fibroblasts).

- Biofilm Models : Test efficacy against drug-resistant bacterial biofilms .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.